
(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile, also known as CTN-986, is a chemical compound that has shown promising results in scientific research for its potential use in the treatment of various diseases.
科学的研究の応用
Chemical Synthesis and Structural Analysis
The compound has been utilized in various chemical syntheses and structural analyses. For instance, its derivatives were reduced with lithium aluminum hydride to yield (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, with their structures confirmed by X-ray diffraction analysis (Frolov et al., 2005). Moreover, the synthesis of the E isomer and the crystal structures of both E and Z isomers of a related compound were explored, highlighting the versatility of these molecules in structural chemistry (Shinkre et al., 2008).
Photophysical Properties and Applications
The compound and its analogs have been studied for their photophysical properties. New fluorescent thiazoles based on the 3-aryl-2-(thiazol-2-yl)acrylonitrile core were synthesized, and their photophysical properties were examined, revealing a range of fluorescent colors and multifunctional properties. These thiazoles exhibited good emission in solid and suspension phases, significant positive solvatochromism, and tunable color and intensity, potentially useful in optical devices and sensors (Eltyshev et al., 2021). Furthermore, donor-acceptor substituted thiophene dyes, including analogs of this compound, were designed for nonlinear optical limiting, showing promise in protecting human eyes, optical sensors, and stabilizing light sources in optical communications (Anandan et al., 2018).
Biological and Medical Research
In the biological and medical realm, these compounds have shown potential. Certain derivatives were found to have significant anti-arrhythmic activity, indicating a possible application in treating heart rhythm disorders (Abdel‐Aziz et al., 2009). Additionally, some acrylonitriles substituted with triazoles or benzimidazoles showed in vitro cytotoxic potency against various cancer cell lines, suggesting potential use in cancer therapy (Sa̧czewski et al., 2004).
Optical and Material Science Applications
These compounds also have applications in material science. For example, they were used in the synthesis of novel thiophenylacrylonitrile derivatives with bis-diarylacrylonitrile units, showing good thermal stability and photoluminescent properties, making them suitable for material science applications, such as in organic light-emitting diodes (OLEDs) (Xu et al., 2012).
Sensing Applications
Moreover, derivatives of this compound were investigated as fluorescent chemosensors for cyanide anions, demonstrating the compound's potential in environmental monitoring and chemical sensing (Nagamani et al., 2020).
特性
IUPAC Name |
(Z)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-29-23-12-13-25(30-2)21(15-23)14-22(16-27)26-28-24(17-31-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-15,17-18H,3-7H2,1-2H3/b22-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWYLIOCAIBKMQ-HMAPJEAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591455.png)
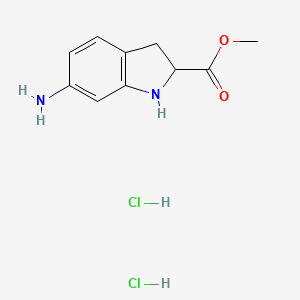
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2591459.png)
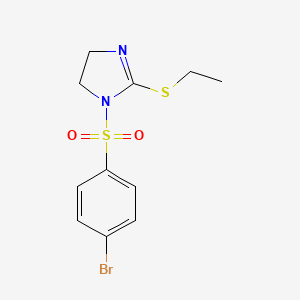
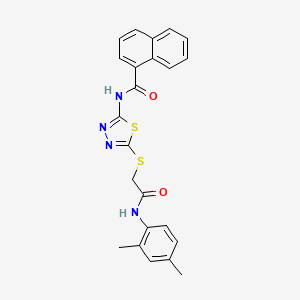
![2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)
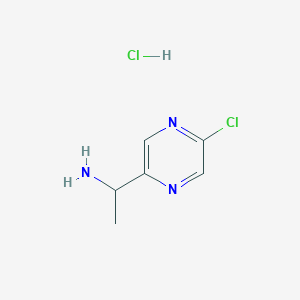
![(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591465.png)
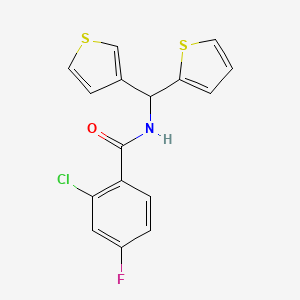
![4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride](/img/structure/B2591469.png)
![[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2591471.png)
![N-(4-methoxybenzyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2591473.png)
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2591475.png)